

Application Notes and Protocols for Non-Destructive Testing of Composite Pole Integrity

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This document provides detailed application notes and protocols for various non-destructive testing (NDT) methods to assess the integrity of composite poles. These guidelines are intended to assist in the research, development, and quality control of composite materials used in pole structures.

Introduction to Non-Destructive Testing for Composite Poles

Composite poles, favored for their high strength-to-weight ratio and corrosion resistance, are susceptible to various types of manufacturing and in-service defects that can compromise their structural integrity. Non-destructive testing (NDT) plays a crucial role in ensuring the safety and reliability of these structures by detecting flaws without causing damage.^{[1][2]} This document outlines the application of several key NDT methods for the inspection of composite poles, including ultrasonic testing, active thermography, and acoustic emission monitoring.

Comparative Analysis of NDT Methods

The selection of an appropriate NDT method depends on factors such as the material properties of the composite, the type and expected location of defects, and the specific inspection requirements.^[3] A summary of the capabilities and limitations of the discussed NDT methods is presented below.

NDT Method	Detectable Defect Types	Minimum Detectable Defect Size (Approx.)	Inspection Speed	Relative Cost	Key Advantages	Key Limitations
Ultrasonic Testing (UT)	Delamination, Voids, Inclusions, Porosity, Fiber Wrinkling, Cracks (if oriented favorably) [4][5][6]	0.5 mm - 1.3 mm for internal defects[5]	Moderate (e.g., 15-30 minutes per pole)[7]	Medium	High sensitivity to internal defects, provides depth information. [4][6]	Requires a couplant, sensitive to surface roughness, complex geometries can be challenging. [8]
Active Thermography (AT)	Delamination, Debonding, Voids, Inclusions, Moisture Ingress, Cracks (surface-breaking) [2][9]	Air-filled defects as small as 0.3 cm ² in a 1 mm thick FRP system.[10]	Fast (large areas can be scanned quickly)	Medium to High	Non-contact, fast inspection of large areas, intuitive results.[2]	Less effective for deep defects, sensitive to environmental conditions, quantitative analysis can be complex.[4][11]
Acoustic Emission (AE)	Fiber Breakage, Matrix Cracking, Delamination Growth (active	Detects energy release from crack growth, not static flaw size.	Slow (requires loading over time)	High	Real-time monitoring of structural integrity under load, highly sensitive to	Only detects active flaws, susceptible to noise, requires application

	defects) [12][13]				active damage. [12][14]	of a load. [11]
Visual Testing (VT)	Surface Cracks, Impact Damage, Discoloration, Fiber Breakout, Blisters, Wrinkling[1]	Dependent on inspector's acuity and lighting.	Fast	Low	Simple, low cost, provides a good initial assessment.	Only detects surface-level defects, subjective.
Tap Testing	Near-surface Delaminations and Voids	Dependent on operator experience	Fast	Very Low	Simple, low cost, effective for near-surface delaminations.	Highly subjective, not reliable for deep flaws, no quantitative data.[6]

Experimental Protocols

Ultrasonic Testing (UT) Protocol for Composite Poles

This protocol outlines the procedure for conducting pulse-echo ultrasonic testing on cylindrical or tapered composite poles.

1.1. Equipment:

- Ultrasonic flaw detector with A-scan, B-scan, and C-scan capabilities.
- Transducers:
 - For general inspection of glass fiber reinforced polymer (GFRP) poles, a 1-5 MHz dual-element transducer is recommended.[15] Higher frequencies (up to 10 MHz) can be used

for thinner sections or when higher resolution is needed.[5] For carbon fiber reinforced polymer (CFRP), lower frequencies may be necessary due to higher attenuation.

- A transducer with a flexible, conforming shoe or a wheel probe is advantageous for scanning curved surfaces.
- Couplant (e.g., water, gel, or grease).
- Calibration standards: A section of a composite pole of the same material and geometry with known, flat-bottom holes or other artificial flaws at various depths.
- Data acquisition and analysis software.

1.2. Procedure:

- Surface Preparation: Clean the surface of the pole to remove dirt, debris, and loose paint. A smooth surface is necessary for good coupling.
- Calibration:
 - Calibrate the ultrasonic system using the reference standard.
 - Set the horizontal sweep to represent the thickness of the pole wall.
 - Adjust the gain to obtain a clear back-wall echo from a defect-free area of the reference standard.
 - Verify the system's ability to detect the artificial flaws in the reference standard.
- Scanning Strategy:
 - Apply a consistent layer of couplant to the area being inspected.
 - Axial Scanning: Move the transducer along the length of the pole.
 - Circumferential Scanning: Move the transducer around the circumference of the pole.
 - A helical scanning pattern can be efficient for complete coverage.

- Maintain consistent pressure and orientation of the transducer. Overlap each scan by at least 10-15% to ensure full coverage.
- Data Acquisition:
 - Record A-scans at locations of interest.
 - Generate B-scans (cross-sectional views) and C-scans (plan-view images) of the inspected areas. Time-of-flight C-scans can provide depth information about defects.[\[16\]](#)
- Data Analysis:
 - Analyze the A-scan for any loss of back-wall echo or the appearance of echoes between the initial pulse and the back-wall echo, which may indicate a defect.
 - Examine B-scans and C-scans for indications of delaminations, voids, or other anomalies.
 - Correlate findings with visual inspection results.
- Reporting:
 - Document the inspection parameters (transducer type, frequency, calibration settings).
 - Provide images of the C-scans and A-scans of any detected defects.
 - Report the location, size, and estimated depth of any identified flaws.

Active Thermography (AT) Protocol for Composite Poles

This protocol describes the use of active thermography for the qualitative and quantitative assessment of composite poles.

2.1. Equipment:

- High-resolution infrared (IR) camera with a thermal sensitivity of at least 0.05°C.
- Heat source:

- For in-field inspections, quartz lamps or flash lamps are commonly used.[17] The heat source should be able to provide uniform heating over the inspection area.
- The intensity and duration of heating should be controlled to avoid damaging the composite material. A temperature increase of a few degrees Celsius is often sufficient.[8]
- Data acquisition and analysis software capable of recording thermal image sequences and performing quantitative analysis.

2.2. Procedure:

- Surface Preparation: The surface should be clean and dry. Avoid direct sunlight and strong winds, as these can affect the thermal measurements.[11]
- Heating Method:
 - Pulsed Thermography: A short, high-energy heat pulse is applied to the surface.
 - Step Heating: The surface is heated for a longer duration at a lower power.
 - The choice of heating method depends on the thickness of the pole and the expected depth of the defects.
- Data Acquisition:
 - Position the IR camera to view the inspection area. The optimal distance is typically around 3 meters to get a desirable result.[8]
 - Begin recording a sequence of thermal images before, during (if applicable), and after the heating phase. The cooling phase is often of most interest for defect detection.
- Data Analysis:
 - Qualitative Analysis: Visually inspect the sequence of thermal images. Areas with subsurface defects will typically exhibit different cooling rates and appear as hot or cold spots compared to the surrounding sound material.
 - Quantitative Analysis:

- Use software to analyze the temperature decay curves for different regions of the pole.
 - Techniques like Pulsed Phase Thermography (PPT) and Principal Component Thermography (PCT) can be used to enhance the signal-to-noise ratio and extract quantitative information about defect size and depth.[\[4\]](#)[\[18\]](#)
- Reporting:
 - Document the inspection parameters (camera model, heat source, heating duration).
 - Provide thermal images showing the location and extent of any detected anomalies.
 - If quantitative analysis was performed, report the estimated size and depth of the defects.

Acoustic Emission (AE) Monitoring Protocol for Composite Poles

This protocol details the procedure for monitoring the structural integrity of in-service composite poles using acoustic emission.

3.1. Equipment:

- Acoustic emission data acquisition system with multiple channels.
- Piezoelectric AE sensors (resonant or wideband, depending on the application).
- Preamplifiers and filters.
- Couplant for mounting sensors.
- Method for applying a controlled load to the pole (e.g., a winch with a load cell).

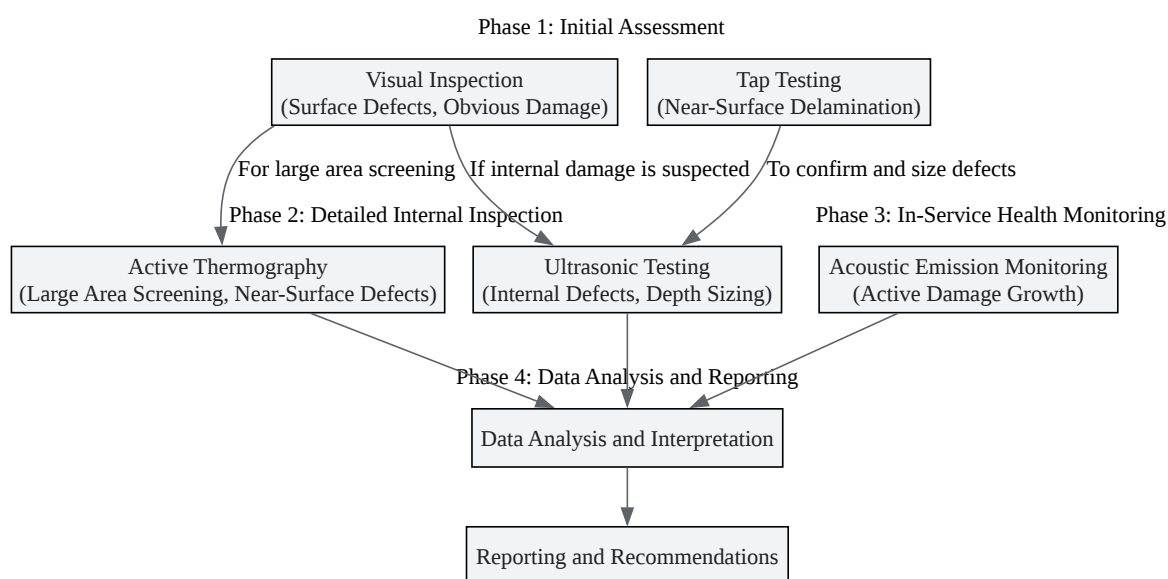
3.2. Procedure:

- Sensor Placement:
 - Determine the optimal sensor locations to ensure good coverage of the area of interest. This can be guided by finite element modeling or empirical studies.[\[10\]](#)

- Attach the sensors to the surface of the pole using a suitable couplant and mounting fixture. Ensure good acoustic contact.
- A linear array of sensors along the length of the pole can be used to locate the source of acoustic events.
- System Calibration:
 - Perform a pencil lead break (Hsu-Nielsen source) test near each sensor to verify its functionality and to determine the wave propagation velocity in the material.
- Load Application:
 - Apply a controlled load to the pole in incremental steps. The load should be sufficient to stimulate acoustic activity from any active defects but should not exceed the pole's design limits.[\[15\]](#)
 - Hold the load at each step to monitor for acoustic emissions.
- Data Acquisition:
 - Set the data acquisition parameters (threshold, pre-trigger, sampling rate) to capture the expected AE signals.
 - Record AE data throughout the loading and holding periods.
- Data Analysis:
 - Analyze the AE data for parameters such as amplitude, duration, energy, and rise time of the signals.
 - Use the arrival times of the signals at different sensors to locate the source of the acoustic events.
 - Correlate the AE activity with the applied load to identify the onset and progression of damage. Different failure mechanisms in composites, such as matrix cracking and fiber breakage, can sometimes be distinguished by their AE signal characteristics.[\[13\]](#)

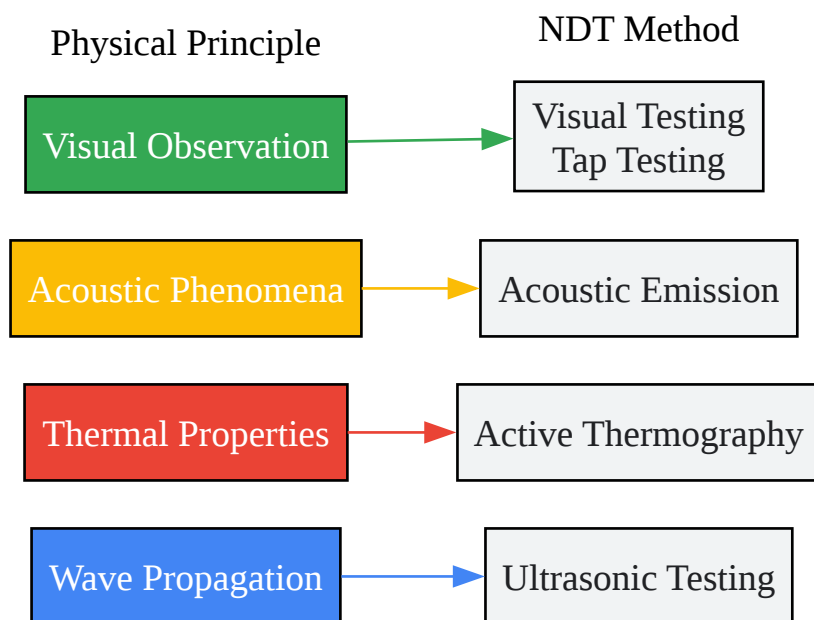
- Reporting:
 - Document the sensor locations, loading procedure, and data acquisition settings.
 - Provide plots of AE activity versus time and load.
 - Report the location and characteristics of any significant AE sources detected.

Visualization of Workflows and Methodologies



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Caption: General workflow for non-destructive testing of composite poles.



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Caption: Logical categorization of NDT methods by physical principle.

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- To cite this document: BenchChem. [Application Notes and Protocols for Non-Destructive Testing of Composite Pole Integrity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192653#non-destructive-testing-methods-for-composite-pole-integrity]

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